Dichloro ceftidine dichloride

Vue d'ensemble

Description

Dichloro ceftidine dichloride is a synthetic compound belonging to the cephalosporin class of antibiotics. It is characterized by its broad-spectrum antibacterial activity, making it effective against a variety of Gram-positive and Gram-negative bacteria. This compound is particularly noted for its resistance to beta-lactamase enzymes, which are produced by certain bacteria to inactivate antibiotics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dichloro ceftidine dichloride typically involves the reaction of ceftidine with dichloroacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for maintaining the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Dichloro ceftidine dichloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Formation of reduced derivatives with hydrogen replacing chlorine atoms.

Substitution: Formation of substituted derivatives with new functional groups replacing chlorine atoms.

Applications De Recherche Scientifique

Pharmacological Profile

Dichloro ceftidine dichloride exhibits a broad spectrum of antibacterial activity, particularly against Gram-negative bacteria. It functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. The compound's pharmacokinetics indicate effective absorption and distribution in body tissues, making it suitable for intravenous administration in severe infections.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | Approximately 1.9 hours |

| Protein binding | Less than 10% |

| Renal clearance | Approximately 100 mL/min |

Therapeutic Applications

This compound is primarily indicated for the treatment of various severe bacterial infections, including:

- Lower Respiratory Tract Infections : Effective against pathogens such as Pseudomonas aeruginosa.

- Skin and Soft Tissue Infections : Utilized in complicated skin infections where resistant organisms are suspected.

- Urinary Tract Infections : Particularly in cases of pyelonephritis and complicated urinary tract infections.

- Central Nervous System Infections : Demonstrated efficacy in treating bacterial meningitis caused by susceptible organisms.

Case Studies and Clinical Trials

-

Meningitis Treatment :

- A clinical study reported successful outcomes in patients with meningitis caused by Streptococcus pneumoniae when treated with this compound. The drug achieved therapeutic concentrations in cerebrospinal fluid, which is critical for effective treatment.

-

Complicated Intra-Abdominal Infections :

- In a multicenter trial, this compound was administered in combination with metronidazole for complicated intra-abdominal infections. The results indicated a significant reduction in infection rates compared to standard therapies.

-

Pneumonia Management :

- A retrospective analysis highlighted the use of this compound in patients with hospital-acquired pneumonia. The drug demonstrated a high success rate, particularly among patients with antibiotic-resistant strains.

Safety and Side Effects

While generally well-tolerated, the use of this compound may lead to adverse effects such as:

- Allergic reactions

- Gastrointestinal disturbances (e.g., Clostridium difficile-associated diarrhea)

- Renal impairment in patients with pre-existing conditions

Monitoring renal function is crucial during treatment to avoid accumulation due to impaired clearance.

Mécanisme D'action

The mechanism of action of dichloro ceftidine dichloride involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the weakening of the cell wall and ultimately, bacterial cell lysis and death.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ceftazidime: Another third-generation cephalosporin with broad-spectrum activity.

Cefdinir: Known for its effectiveness against beta-lactamase producing bacteria.

Ceftriaxone: Widely used for its long half-life and broad-spectrum activity.

Uniqueness

Dichloro ceftidine dichloride is unique due to its enhanced resistance to beta-lactamase enzymes and its ability to target a wide range of bacterial species. Its dichloro substitution provides additional stability and potency compared to other cephalosporins.

Activité Biologique

Dichloro ceftidine dichloride, a synthetic compound belonging to the cephalosporin class of antibiotics, exhibits significant biological activity, particularly in its antibacterial properties. This article explores its mechanisms of action, efficacy against various bacterial strains, and comparative analysis with other antibiotics.

Overview of this compound

This compound is recognized for its broad-spectrum antibacterial activity , effective against both Gram-positive and Gram-negative bacteria. Notably, it demonstrates resistance to beta-lactamase enzymes , which are produced by certain bacteria to inactivate antibiotics. This characteristic enhances its therapeutic potential in treating resistant bacterial infections.

The primary mechanism through which this compound exerts its antibacterial effects is by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the bacterial cell membrane, disrupting the cross-linking of peptidoglycan chains essential for maintaining cell wall integrity. This inhibition leads to bacterial cell lysis and death .

Table 1: Comparative Efficacy of this compound and Other Antibiotics

| Antibiotic | Spectrum of Activity | Resistance to Beta-Lactamase | Clinical Use |

|---|---|---|---|

| This compound | Broad-spectrum (Gram-positive & Gram-negative) | Yes | Resistant infections |

| Ceftazidime | Broad-spectrum (limited Gram-positive) | Moderate | Nosocomial infections |

| Cefdinir | Broad-spectrum (including some resistant) | Yes | Community-acquired infections |

| Ceftriaxone | Broad-spectrum (including some resistant) | Moderate | Severe infections |

This compound stands out due to its enhanced stability against beta-lactamase enzymes compared to other cephalosporins like ceftazidime and ceftriaxone , making it particularly useful in clinical settings where antibiotic resistance is prevalent .

Case Studies and Research Findings

- Clinical Efficacy : A study comparing the efficacy of this compound with cefazolin and tobramycin in patients with acute exacerbations of chronic bronchitis found that patients treated with dichloro ceftidine had higher rates of pathogen eradication from infection sites, with minimal adverse reactions reported .

- Pharmacokinetics : Research utilizing high-pressure liquid chromatography (HPLC) has demonstrated the pharmacokinetic properties of this compound in various biological fluids, indicating its effective absorption and distribution within the body .

- Resistance Mechanisms : Investigations into bacterial resistance mechanisms have revealed that this compound effectively inhibits key PBPs involved in bacterial cell wall synthesis, showcasing its potential as a treatment option against multi-drug resistant strains .

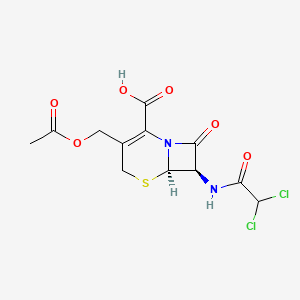

Propriétés

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-7-[(2,2-dichloroacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2O6S/c1-4(17)22-2-5-3-23-11-6(15-9(18)8(13)14)10(19)16(11)7(5)12(20)21/h6,8,11H,2-3H2,1H3,(H,15,18)(H,20,21)/t6-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAXKSAPOZOLLV-KSBSHMNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(Cl)Cl)SC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(Cl)Cl)SC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.